N-methyl-2-(pyridin-4-yl)pyrrolidine-2-carboxamide
Overview
Description
“N-methyl-2-(pyridin-4-yl)pyrrolidine-2-carboxamide” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold used in medicinal chemistry to create compounds for treating human diseases .
Synthesis Analysis
The synthesis of pyrrolidine compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . A study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The pyrrolidine ring in “N-methyl-2-(pyridin-4-yl)pyrrolidine-2-carboxamide” contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, increases the three-dimensional (3D) coverage .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine compounds can be influenced by steric factors . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Scientific Research Applications
Synthesis and Biological Evaluation in Antidepressant and Nootropic Agents
N-methyl-2-(pyridin-4-yl)pyrrolidine-2-carboxamide derivatives have been synthesized and evaluated for their antidepressant and nootropic (cognitive enhancement) activities. Certain compounds within this class exhibited significant antidepressant activity in animal models, suggesting their potential use in the treatment of depression. Additionally, these compounds demonstrated nootropic effects, indicating possible applications in enhancing cognitive functions (Thomas et al., 2016).
Synthesis of N-Alkyl Derivatives
Research has been conducted on the synthesis of N-alkyl derivatives of 4-chloro-2-pyridine carboxamide, which is structurally related to N-methyl-2-(pyridin-4-yl)pyrrolidine-2-carboxamide. These studies are fundamental for understanding the chemical properties and potential applications of such compounds in various fields, including pharmaceuticals and materials science (Pan Qing-cai, 2011).
Metabolism of Nicotinic Acid
Studies on the metabolism of nicotinic acid in humans and animals identified N-methyl-4-pyridone-5-carboxamide as a major urinary metabolite. Understanding the metabolism of such compounds can be crucial for developing drugs based on nicotinic acid and related structures (Chang & Johnson, 1961).
Development of Glycine Transporter 1 Inhibitors
Compounds structurally related to N-methyl-2-(pyridin-4-yl)pyrrolidine-2-carboxamide have been identified as potent and orally available inhibitors of Glycine Transporter 1 (GlyT1). These findings are significant in the context of developing new treatments for neurological disorders, as GlyT1 plays a crucial role in the regulation of glycine levels in the nervous system (Yamamoto et al., 2016).
Future Directions
The future directions in the research of pyrrolidine compounds include the design of new pyrrolidine compounds with different biological profiles . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .
properties
IUPAC Name |
N-methyl-2-pyridin-4-ylpyrrolidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-12-10(15)11(5-2-6-14-11)9-3-7-13-8-4-9/h3-4,7-8,14H,2,5-6H2,1H3,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXGVFHDPJISCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1(CCCN1)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-(pyridin-4-yl)pyrrolidine-2-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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